1-Tert-butyl-4-chloropiperidine is a piperidine derivative characterized by the presence of a tert-butyl group and a chlorine atom at specific positions on the piperidine ring. This compound is of interest in organic chemistry due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized through several methods, with notable routes described in scientific literature. The synthesis processes often involve chlorination reactions and the introduction of the tert-butyl group via various chemical strategies.
1-Tert-butyl-4-chloropiperidine belongs to the class of organic compounds known as piperidines, which are six-membered saturated heterocycles containing one nitrogen atom. It is classified as a tertiary amine due to the presence of the tert-butyl group attached to the nitrogen atom.
Two primary synthetic routes have been reported for the preparation of 1-tert-butyl-4-chloropiperidine:
The chlorination process typically requires careful control of reaction conditions, including temperature and concentration, to optimize yield and minimize side products. The use of additives like tetrabutylammonium chloride is crucial for enhancing selectivity during chlorination.
The molecular formula for 1-tert-butyl-4-chloropiperidine is CHClN. The structure features a six-membered ring with one nitrogen atom and substituents at specific positions:
The molecular weight of 1-tert-butyl-4-chloropiperidine is approximately 187.69 g/mol. The compound exhibits typical piperidine ring characteristics, including bond angles and hybridization consistent with sp hybridized carbon atoms.
1-Tert-butyl-4-chloropiperidine can participate in various chemical reactions typical for piperidine derivatives, including nucleophilic substitutions and coupling reactions.
The mechanism of action for 1-tert-butyl-4-chloropiperidine primarily revolves around its ability to act as a nucleophile in chemical reactions. The presence of the chlorine atom allows for substitution reactions that can yield diverse derivatives useful in medicinal chemistry.
In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles such as amines or alcohols, leading to various functionalized products that may exhibit biological activity.
1-Tert-butyl-4-chloropiperidine is typically characterized by:
The compound is stable under normal conditions but should be handled with care due to its reactivity as a chlorinated organic compound. It is soluble in organic solvents such as dichloromethane and ethanol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to analyze its structure and confirm purity during synthesis.
1-Tert-butyl-4-chloropiperidine finds applications primarily in:
1-Tert-butyl-4-chloropiperidine, systematically named tert-butyl 4-chloropiperidine-1-carboxylate, is a protected derivative of piperidine featuring two critical functional groups: a chlorine atom at the C4 position and a tert-butoxycarbonyl (Boc) group on the nitrogen atom. Its molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol [2]. The Boc group serves as a steric shield and protecting moiety for the amine, while the chlorine atom acts as a handle for nucleophilic substitution, enabling diverse downstream reactions.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 154874-94-9 |
| IUPAC Name | tert-Butyl 4-chloropiperidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₈ClNO₂ |
| Molecular Weight | 219.71 g/mol |
| SMILES | O=C(N1CCC(Cl)CC1)OC(C)(C)C |
| Key Functional Groups | Boc-protected amine, Chloroalkane |
Alternative names include:
Piperidine derivatives emerged as pivotal scaffolds in late 20th-century organic chemistry due to their prevalence in bioactive molecules. The synthesis of 1-Boc-4-chloropiperidine arose from the need for stable, crystalline intermediates that could undergo selective transformations. Its development paralleled advances in N-Boc protection strategies in the 1980s–1990s, which revolutionized peptide and heterocycle synthesis by offering an acid-labile protecting group compatible with diverse reaction conditions [1] [6]. The chlorine atom at C4 provides a regioselective reaction site distinct from the Boc-protected nitrogen, enabling orthogonal functionalization. This dual functionality cemented its role in constructing complex nitrogen-containing targets, particularly pharmaceuticals.
This compound bridges simple heterocycles and complex drug candidates through three key roles:
Table 2: Pharmaceutical Applications of Piperidine Intermediates
| Drug Target | Therapeutic Area | Role of Piperidine Core |
|---|---|---|
| Saxagliptin | Diabetes (DPP-4 inhibitor) | Chiral amine synthesis |
| Atazanavir | HIV protease inhibitor | Stereochemical control |
| Cephalosporin antibiotics | Anti-infectives | Structural backbone |
| Abacavir | Antiretroviral | Nucleoside functionalization |
Over 25% of FDA-approved small-molecule drugs contain piperidine or derivatives [5]. 1-Boc-4-chloropiperidine’s utility is exemplified in synthesizing protease inhibitors (e.g., atazanavir precursors) and antibiotics where substituted piperidines enhance pharmacokinetics or target binding [5] [6]. Its commercial availability from suppliers like Sigma-Aldrich and BLD Pharm underscores its industrial relevance [2] [3].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: